2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide
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Overview
Description
2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is an organic compound that features both borate and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. The starting materials often include 2-amino-5-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions usually require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Coupling Reactions: The borate group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, are commonly used in substitution reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols, making it useful in drug delivery systems. The sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially inhibiting enzyme activity or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-Aminopyridine-5-boronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
What sets 2-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide apart from similar compounds is its combination of borate and sulfonamide groups, which provides unique reactivity and potential applications. The presence of these functional groups allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H20BN3O4S |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
2-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20BN3O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(10(14)16-7-8)21(17,18)15-5/h6-7,15H,1-5H3,(H2,14,16) |
InChI Key |
SNDXQDWPBSSDEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)NC |
Origin of Product |
United States |
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